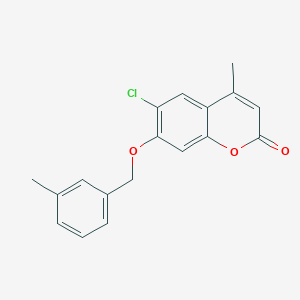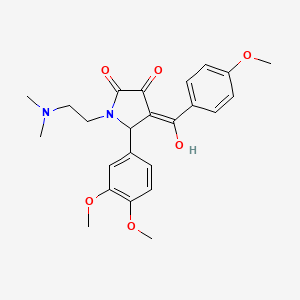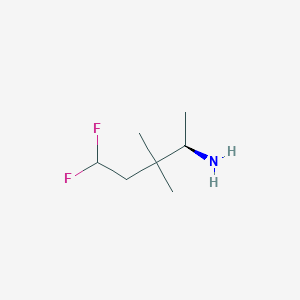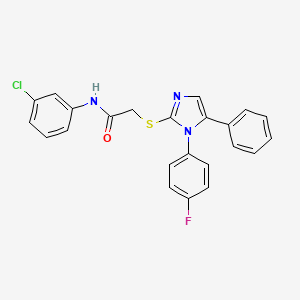
3-(Azepan-1-yl)propan-1-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Azepan-1-yl)propan-1-ol hydrochloride, also known as A-366, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. A-366 is a chiral compound with a molecular weight of 177.68 g/mol and a melting point of 160-162°C. It has been shown to have activity against a variety of biological targets, making it a promising candidate for further research.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Research
This compound is often used in the synthesis of pharmaceuticals. Its structure is valuable in creating compounds that can act as building blocks for drugs, particularly those that target neurological pathways due to its azepane ring, which is a seven-membered heterocycle known to be useful in drug design .
Material Science
In material science, 3-(Azepan-1-yl)propan-1-ol hydrochloride can be used to modify the surface properties of materials. It can act as a linker molecule to attach functional groups to surfaces, thereby altering their chemical reactivity and physical properties .
Chemical Synthesis
This compound serves as an intermediate in organic synthesis. It can be used to introduce the azepane moiety into more complex molecules, which is particularly useful in the synthesis of cyclic compounds and polymers .
Analytical Chemistry
As a standard or reference compound in chromatography, 3-(Azepan-1-yl)propan-1-ol hydrochloride helps in the identification and quantification of similar compounds in mixtures through techniques like HPLC or gas chromatography .
Biochemistry Research
Researchers use this compound to study enzyme-substrate interactions, especially in cases where the azepane ring mimics a part of the natural substrate of an enzyme. This can provide insights into enzyme mechanisms and aid in the design of enzyme inhibitors .
Neurochemistry
Due to its structural similarity to neurotransmitters, it can be used in neurochemistry to study receptor binding and to develop potential treatments for neurological disorders .
Agrochemical Development
In agrochemistry, 3-(Azepan-1-yl)propan-1-ol hydrochloride can be a precursor in the synthesis of herbicides and pesticides. Its versatility in forming bonds with various functional groups makes it a valuable tool in creating compounds that can target specific pests or weeds .
Catalysis
This compound can also be used in catalysis research. It can act as a ligand for metal catalysts, influencing the reactivity and selectivity of catalytic reactions, which is crucial in industrial chemical processes .
Eigenschaften
IUPAC Name |
3-(azepan-1-yl)propan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO.ClH/c11-9-5-8-10-6-3-1-2-4-7-10;/h11H,1-9H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAQZVOIFPNWXGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CCCO.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-chloro-N-(4-phenoxyphenyl)-3-tosyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B3008558.png)


![N-(5-((3,5-dimethylisoxazol-4-yl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B3008561.png)
![1-(2-chlorobenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6,7-dimethoxy-3-(phenylsulfonyl)quinolin-4-amine](/img/structure/B3008564.png)
![5-chloro-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B3008565.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-2-phenylbutanamide](/img/structure/B3008571.png)



![5-((4-Benzylpiperazin-1-yl)(phenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3008579.png)
![Methyl 1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]imidazole-4-carboxylate](/img/structure/B3008580.png)